molecular formula C19H22N2O5S B5206492 1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine

1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine

Cat. No. B5206492
M. Wt: 390.5 g/mol
InChI Key: JKQFLOHEKCGASC-UHFFFAOYSA-N
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Description

1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine, also known as MPAP, is a compound that has been extensively studied for its potential pharmaceutical applications. MPAP is a piperazine derivative and has been found to possess a range of biological activities.

Mechanism of Action

1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine acts by binding to the serotonin receptor 5-HT1A and the dopamine receptor D2. It acts as an agonist at the 5-HT1A receptor, leading to an increase in the release of serotonin. At the D2 receptor, it acts as an antagonist, leading to a decrease in the release of dopamine. This dual mechanism of action makes 1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine a potential therapeutic agent for the treatment of various neurological disorders.
Biochemical and physiological effects:
1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine has been found to have a range of biochemical and physiological effects. It has been found to increase the levels of serotonin in the brain, leading to anxiolytic and antidepressant effects. It has also been found to decrease the levels of dopamine in the brain, leading to antipsychotic effects. 1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine has been found to have a low toxicity profile and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action. It is also readily available and can be synthesized easily. However, 1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine has some limitations as well. It has poor solubility in water, making it difficult to administer in animal studies. It also has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine has several potential future directions for research. It can be further studied for its potential therapeutic applications in various neurological disorders. It can also be studied for its potential use as a diagnostic tool for Parkinson's disease. Further research can also be conducted to improve the solubility and half-life of 1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine for better efficacy in animal studies.
Conclusion:
In conclusion, 1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine is a compound that has been extensively studied for its potential pharmaceutical applications. It has a known mechanism of action and has been found to possess a range of biological activities. 1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine has several potential therapeutic applications and can be further studied for its potential use as a diagnostic tool. Further research can also be conducted to improve its efficacy in animal studies.

Synthesis Methods

1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine can be synthesized by reacting 1-(2-methoxyphenoxy)acetyl chloride with piperazine, followed by reaction with phenylsulfonyl chloride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine has been studied for its potential therapeutic applications in various diseases such as depression, anxiety, and schizophrenia. It has been found to act as a selective serotonin receptor agonist and a dopamine receptor antagonist. 1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine has also been studied for its potential use as a diagnostic tool for Parkinson's disease.

properties

IUPAC Name

1-[4-(benzenesulfonyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-25-17-9-5-6-10-18(17)26-15-19(22)20-11-13-21(14-12-20)27(23,24)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQFLOHEKCGASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenoxy)-1-[4-(phenylsulfonyl)piperazin-1-yl]ethanone

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